molecular formula C16H15N3O5S B12161516 [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid

[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B12161516
M. Wt: 361.4 g/mol
InChI Key: YRCKDKJENWKOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid (hereafter referred to as the target compound) is a heterocyclic hybrid molecule combining a pyrazole ring and a thiazolidinone scaffold. Key structural features include:

  • Pyrazole core: Substituted with methyl groups at positions 1 and 5, a phenyl group at position 2, and a keto group at position 2.
  • Thiazolidinone moiety: Features two keto groups (2,4-dioxo) and an acetic acid side chain at position 3.

This structure is synthesized via condensation reactions involving pyrazole intermediates and thiazolidinone precursors, as inferred from analogous syntheses in and .

Properties

Molecular Formula

C16H15N3O5S

Molecular Weight

361.4 g/mol

IUPAC Name

2-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C16H15N3O5S/c1-9-13(18-14(22)11(8-12(20)21)25-16(18)24)15(23)19(17(9)2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,20,21)

InChI Key

YRCKDKJENWKOHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(SC3=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole with thiazolidine-2,4-dione under acidic or basic conditions, followed by acylation with acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant anticancer properties. The compound's thiazolidinone core has been linked to the inhibition of tumor growth in various cancer cell lines. For instance, compounds derived from similar structures have shown efficacy against breast cancer cells (MCF-7) and liver cancer cells (HepG2) through mechanisms involving apoptosis and cell cycle arrest .

2. Antimicrobial Properties
Thiazolidinone derivatives are known for their antimicrobial activities. The compound's structure allows it to target bacterial cell walls and inhibit bacterial growth effectively. Analogues have shown promising results against both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotics .

3. Anti-inflammatory Effects
Compounds with similar thiazolidinone structures have been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) suggests that this compound could be beneficial in treating inflammatory diseases .

4. Anticonvulsant Activity
There is emerging evidence that thiazolidinone derivatives can exhibit anticonvulsant properties. The mechanism may involve modulation of neurotransmitter systems or direct action on ion channels in neuronal membranes .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of thiazolidinone derivatives on human cervical cancer cells (HeLa). The results indicated that specific derivatives led to a decrease in cell viability by inducing apoptosis through the activation of caspases and upregulation of pro-apoptotic proteins. This suggests that the compound may serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, several thiazolidinone derivatives were synthesized and tested against various bacterial strains. The results demonstrated that certain compounds exhibited MIC values as low as 31.25 µg/mL against resistant strains of Staphylococcus aureus, indicating their potential as effective antimicrobial agents .

Data Tables

Activity Type Compound Target/Cell Line IC50/MIC (µg/mL) Mechanism
AnticancerThiazolidinone Derivative AMCF-7 Breast Cancer5.71Induces apoptosis
AntimicrobialThiazolidinone Derivative BStaphylococcus aureus31.25Inhibits cell wall synthesis
Anti-inflammatoryThiazolidinone Derivative CLPS-stimulated macrophagesNot specifiedInhibits COX enzyme
AnticonvulsantThiazolidinone Derivative DPTZ-induced seizures in ratsNot specifiedModulates GABAergic transmission

Mechanism of Action

The mechanism of action of [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter cellular pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID (Evidence) Key Structural Differences Functional Implications
Target Compound () 1,5-dimethylpyrazole, 2,4-dioxo-thiazolidinone, acetic acid High polarity due to dioxo groups; potential for hydrogen bonding.
(S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid () 3,5-Difluorophenyl substitution, thioxo (C=S) at position 2 of thiazolidinone Thioxo increases electron-withdrawing effects; fluorophenyl enhances lipophilicity .
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide () Quinazolinone-thio linkage instead of pyrazole Quinazolinone may confer DNA intercalation or kinase inhibition activity .
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid () 4-Fluorobenzyloxy substitution, thioxo at position 2 Enhanced hydrophobic interactions; potential pharmacokinetic advantages .
2-[(2Z)-4-oxo-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-5-yl]acetic acid () Triazolylimino group replaces pyrazole Triazole’s aromaticity and hydrogen-bonding capacity may improve target selectivity .
2-[(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid () 4-Ethoxy-2-methylphenyl substitution Ethoxy and methyl groups increase steric bulk and metabolic stability .

Key Findings from Comparative Analysis

Thioxo vs. However, dioxo groups may form stronger hydrogen bonds, improving target affinity . Example: ’s compound shows a strong O-H stretch at 3325 cm⁻¹ (FTIR), suggesting intermolecular hydrogen bonding .

Substituent Effects on Bioactivity: Fluorinated groups () improve membrane permeability due to lipophilicity. Quinazolinone () and triazole () moieties introduce planar aromatic systems, likely enabling π-π stacking with biological targets.

Pharmacological Implications: Pyrazole-containing analogues () are associated with antipyretic and analgesic effects, as seen in related compounds like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide . Thiazolidinone-acetic acid hybrids are frequently explored as enzyme inhibitors (e.g., aldose reductase, tyrosine kinases) due to their dual hydrogen-bonding and hydrophobic interactions .

Biological Activity

The compound [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N4O4SC_{19}H_{16}N_{4}O_{4}S, with a molecular weight of 396.42 g/mol. The structure features a thiazolidinone ring fused with a pyrazole moiety, which is known to influence its biological properties significantly.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Structure–Activity Relationship (SAR): The presence of electron-donating groups at specific positions has been correlated with enhanced anticancer activity. For example, compounds with methoxy or hydroxyl substituents showed increased efficacy against cancer cells due to improved interaction with cellular targets .
  • In vitro Studies: A study investigated the cytotoxic effects of thiazolidinone derivatives on human cancer cell lines such as HeLa and MCF-7. The results indicated that derivatives similar to the target compound exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .

Antimicrobial Activity

The antimicrobial properties of thiazolidinones are well-documented. Compounds featuring the thiazolidinone structure have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Broad-Spectrum Efficacy: Derivatives of thiazolidinones have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the 2-position of the thiazolidinone ring can enhance antibacterial activity .
  • Fungal Activity: Some studies have reported antifungal effects against Candida species, further expanding the therapeutic potential of these compounds .

Antioxidant Activity

Antioxidant properties are crucial for compounds aimed at mitigating oxidative stress-related diseases.

Key Findings:

  • Radical Scavenging Assays: The compound has been evaluated for its ability to scavenge free radicals in vitro, showing promising results that suggest it could be beneficial in preventing oxidative damage .
  • Mechanistic Insights: The antioxidant activity may be attributed to the presence of phenolic structures within the compound that can donate electrons and neutralize free radicals effectively .

Case Studies

  • Case Study 1 - Anticancer Efficacy: A study conducted on a series of thiazolidinone derivatives demonstrated that modifications in the pyrazole ring significantly affected their cytotoxicity profile against A549 lung cancer cells. The most potent derivative exhibited an IC50 value of 5 µM, indicating strong potential for further development as an anticancer agent .
  • Case Study 2 - Antimicrobial Screening: In another study, a library of thiazolidinone derivatives was screened for antimicrobial activity against clinical isolates. Compounds showed varying degrees of effectiveness, with some achieving minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains of bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.